molecular formula C9H16ClN3O2 B1432163 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 1206970-39-9

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B1432163
CAS No.: 1206970-39-9
M. Wt: 233.69 g/mol
InChI Key: AJRHDTGMALYLNR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H15N3O2·HCl. It is known for its unique spirocyclic structure, which includes a triazaspirodecane core.

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for the research and development of “1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride” could involve further optimization of the compound for PHD2 inhibition and optimal PK/PD profile . Additionally, further studies could be conducted to explore its potential for the treatment of anemia .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of certain enzymes, which can alter metabolic pathways and cellular functions . The compound’s interactions with proteins and enzymes are primarily through binding to active sites, leading to inhibition or modulation of their activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to impact cell proliferation, apoptosis, and differentiation, making it a valuable tool in studying cellular responses and mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in alterations in metabolic pathways and cellular functions . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with a suitable dihaloalkane in the presence of a base, followed by cyclization to form the spirocyclic structure . The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalysts: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated derivatives can be reacted with nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its ability to inhibit PHD enzymes and modulate HIFs sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRHDTGMALYLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNCC2)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 2
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 3
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 4
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 5
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

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